The synthesis of ebrotidine S,S-dioxide involves the oxidation of ebrotidine. This process typically employs oxidizing agents such as hydrogen peroxide or peracids under controlled conditions to convert the thioether linkage present in ebrotidine into the corresponding S,S-dioxide. The reaction parameters, such as temperature, concentration of the oxidizing agent, and reaction time, are critical for achieving a high yield and purity of the final product.
The general synthetic route can be summarized as follows:
Ebrotidine S,S-dioxide has a distinct molecular structure characterized by the presence of two sulfur atoms in the oxidation state of +6 (as in sulfone). The molecular formula for ebrotidine S,S-dioxide is C16H19N3O4S2.
Key structural features include:
Molecular modeling studies can provide insights into the conformation and potential binding sites for biological interactions.
Ebrotidine S,S-dioxide is involved in several types of chemical reactions:
These reactions are crucial for understanding its reactivity and potential applications in organic synthesis.
The mechanism of action for ebrotidine S,S-dioxide is primarily linked to its role as an H2 receptor antagonist, similar to that of ebrotidine. By blocking histamine H2 receptors on gastric parietal cells, it inhibits gastric acid secretion, thereby offering protective effects against ulcer formation and gastric mucosal damage.
In addition to this primary action, ebrotidine S,S-dioxide exhibits inhibitory effects on Helicobacter pylori through:
These combined actions contribute to its therapeutic potential in treating gastric ulcers and related disorders.
Ebrotidine S,S-dioxide exhibits several notable physical and chemical properties:
Understanding these properties is essential for both laboratory handling and formulation into pharmaceutical products.
Ebrotidine S,S-dioxide has several scientific applications across various fields:
Ebrotidine S,S-dioxide (CAS 152675-29-1) is a fully oxidized metabolite of the H₂-receptor antagonist ebrotidine. Its systematic IUPAC name is N-(4-bromophenyl)sulfonyl-N'-[2-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfonyl]ethyl]methanimidamide, reflecting its bis-sulfonylated structure [3]. The molecular formula is C₁₄H₁₇BrN₆O₄S₃, with a molecular weight of 509.42 g/mol [3] [8]. Key structural features include:
The sulfonyl groups significantly enhance molecular polarity compared to ebrotidine, influencing solubility and intermolecular interactions. Hydrogen-bonding capacity is substantial, with three H-bond donors and ten H-bond acceptors [3] [8].
Table 1: Structural Features of Ebrotidine S,S-Dioxide
Feature | Chemical Group | Role |
---|---|---|
Aromatic Domain | 4-Bromobenzenesulfonamide | Pharmacophore anchor |
Linker | Methanimidamide (-N=CH-NH-) | Conformational flexibility |
Heterocyclic Core | 4-(aminoguanidino)-1,3-thiazole | Receptor binding |
Oxidized Side Chain | -CH₂SO₂CH₂CH₂N= group | Enhanced polarity/metabolic stability |
FT-IR Spectroscopy: Characteristic peaks include two strong asymmetric S=O stretches at 1,325–1,340 cm⁻¹ and symmetric stretches at 1,140–1,150 cm⁻¹, confirming sulfone group oxidation. Additional signatures: N-H bends (1,590–1,650 cm⁻¹), C-Br stretch (650 cm⁻¹), and C=N stretches (1,600–1,680 cm⁻¹) from the thiazole ring [8].
Table 2: Key FT-IR Assignments
Wavenumber (cm⁻¹) | Assignment | Intensity |
---|---|---|
1,325–1,340 | Asymmetric S=O stretch (sulfone) | Strong |
1,140–1,150 | Symmetric S=O stretch (sulfone) | Medium |
1,590–1,650 | N-H bending (guanidino) | Strong |
1,600–1,680 | C=N stretch (thiazole) | Variable |
~650 | C-Br stretch | Medium |
¹H NMR Spectroscopy (DMSO-d₆, δ ppm): The bis-sulfonylation shifts methylene protons downfield: -SCH₂- protons of ebrotidine (δ 2.75) become -SO₂CH₂- at δ 3.45–3.55. Other key signals: 4-bromophenyl aromatic protons (δ 7.65–7.80), thiazole-H (δ 7.10), -N=CH- (δ 8.45), and guanidino -NH₂ (δ 6.85) [2] [8].
Mass Spectrometry: Atmospheric Pressure Chemical Ionization (APCI) MS in positive mode shows [M+H]⁺ at m/z 509.0, with fragmentation patterns including:
Table 3: Major Mass Spectrometry Fragments
m/z | Fragment Ion | Proposed Structure |
---|---|---|
509.0 | [M+H]⁺ | Molecular ion |
351.0 | [M+H - C₆H₄Br]⁺ | Thiazole-sulfonamide cation |
276.1 | [H₂N-C(=NH)-N=C₃H₃S-CH₂SO₂]⁺ | Oxidized thiazole-ethylsulfonyl fragment |
174.9 | [BrC₆H₄SO₂]⁺ | 4-Bromobenzenesulfonyl cation |
Ebrotidine S,S-dioxide differs structurally and chemically from its parent compound and mono-oxidized metabolite:
Biological activity shifts occur with oxidation: Ebrotidine S,S-dioxide shows reduced H₂-receptor affinity (Ki >500 nM) compared to ebrotidine (Ki = 127.5 nM), attributed to steric hindrance from sulfonyl groups [6] [8].
Table 4: Comparative Properties of Ebrotidine Metabolites
Property | Ebrotidine | Ebrotidine S-oxide | Ebrotidine S,S-dioxide |
---|---|---|---|
Molecular Weight | 477.42 g/mol | 493.42 g/mol | 509.42 g/mol |
Oxidation State | Thioether (-S-) | Sulfoxide (-SO-) | Sulfone (-SO₂-) |
Calculated LogP | 3.37 | 2.1 | 1.5 |
HPLC Retention* | 22.5 min | 18.2 min | 14.7 min |
H₂-Receptor Ki | 127.5 nM | 290 nM | >500 nM |
Normalized C18 retention; data from [2] [4] |
While single-crystal X-ray data for ebrotidine S,S-dioxide remains unreported, computational modeling (DFT: B3LYP/6-31G*) reveals:
Molecular dynamics simulations indicate the sulfone bridge enhances rigidity, reducing conformational entropy by ~30% compared to ebrotidine. This limits adaptation to the H₂-receptor binding pocket but may facilitate interactions with aqueous environments or polar enzymes [8].
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 88704-45-4
CAS No.: 54705-14-5